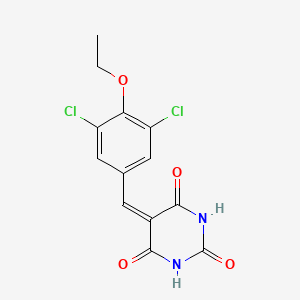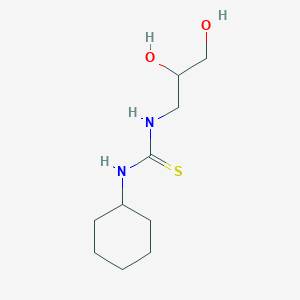
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea (CDPTU) is a thiourea derivative that has gained significant attention in the field of scientific research due to its potential applications in various biological systems. CDPTU has been synthesized and extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been extensively studied for its potential applications in various biological systems. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been studied for its potential applications in treating diabetes and metabolic disorders.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea is not fully understood, but it is believed to act through multiple pathways. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has also been shown to reduce oxidative stress by activating the Nrf2 pathway. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea also has low toxicity and is relatively inexpensive. However, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to use in some experimental systems. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea research. One potential direction is to further investigate the mechanism of action of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea, particularly its effects on the Nrf2 pathway. Another potential direction is to study the potential applications of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea could be studied for its potential applications in treating metabolic disorders such as obesity and non-alcoholic fatty liver disease. Overall, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has significant potential for further scientific research and may have important applications in various biological systems.
Méthodes De Synthèse
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea can be synthesized by reacting cyclohexyl isothiocyanate with 2,3-dihydroxypropanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea as a white crystalline solid with a melting point of 110-112°C.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(2,3-dihydroxypropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c13-7-9(14)6-11-10(15)12-8-4-2-1-3-5-8/h8-9,13-14H,1-7H2,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJSCEIJVQYYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807738 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclohexyl-3-(2,3-dihydroxypropyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154476.png)
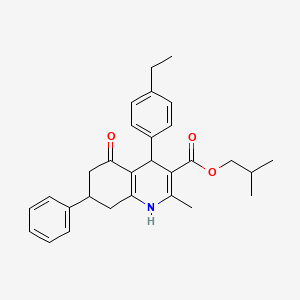
![N~2~-(4-chlorophenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5154481.png)
![1-{2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B5154487.png)
![3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5154497.png)
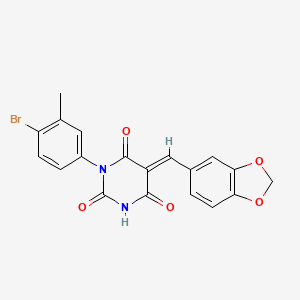
![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)
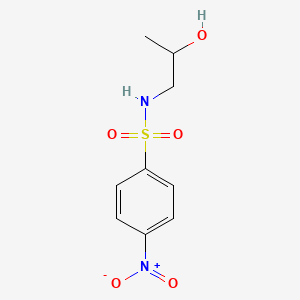
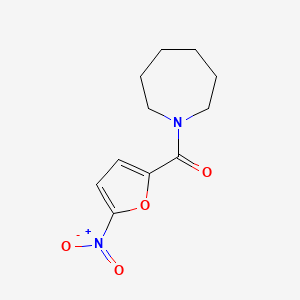
![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)
